
Diquat-d4 Dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diquat-d4 Dibromide: is a deuterium-labeled derivative of Diquat Dibromide, a widely used herbicide. The compound is primarily utilized in scientific research for tracing and quantification purposes due to its stable isotopic labeling. Diquat Dibromide itself is known for its effectiveness in controlling a broad spectrum of weeds and is commonly used in agricultural settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diquat-d4 Dibromide involves the incorporation of deuterium atoms into the Diquat Dibromide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the bipyridyl core, followed by the introduction of deuterium atoms through catalytic hydrogenation using deuterium gas. The final step involves the formation of the dibromide salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of specialized equipment for handling deuterium gas and the implementation of quality control measures are essential to produce the compound at an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: Diquat-d4 Dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The bromide ions in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield reactive oxygen species, while reduction can produce the corresponding dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Diquat-d4 Dibromide is used as an internal standard in analytical chemistry for the quantification of Diquat Dibromide in various samples. Its stable isotopic labeling allows for accurate and precise measurements using techniques such as mass spectrometry.
Biology: In biological research, this compound is used to study the metabolic pathways and degradation of Diquat Dibromide in living organisms. It helps in tracing the distribution and accumulation of the herbicide in tissues.
Medicine: The compound is used in toxicological studies to understand the effects of Diquat Dibromide exposure on human health. It aids in the development of therapeutic interventions for poisoning cases.
Industry: this compound is employed in environmental monitoring to assess the presence and concentration of Diquat Dibromide in water and soil samples. It is also used in the development of new herbicidal formulations.
Wirkmechanismus
Diquat-d4 Dibromide exerts its effects by generating reactive oxygen species upon exposure to light. These reactive species cause oxidative damage to cellular components, leading to cell death. The compound targets the photosynthetic machinery in plants, disrupting the electron transport chain and ultimately causing desiccation and necrosis.
Vergleich Mit ähnlichen Verbindungen
Paraquat: Another bipyridyl herbicide with a similar mode of action but higher toxicity.
Glyphosate: A broad-spectrum herbicide that inhibits amino acid synthesis, differing in its mode of action and environmental persistence.
Methyl Viologen: A compound structurally similar to Diquat but used primarily in redox chemistry.
Uniqueness: Diquat-d4 Dibromide’s uniqueness lies in its stable isotopic labeling, which makes it invaluable for research applications requiring precise quantification and tracing. Unlike its non-labeled counterparts, it provides a reliable means to study the behavior and effects of Diquat Dibromide in various systems.
Eigenschaften
Molekularformel |
C12H12Br2N2 |
|---|---|
Molekulargewicht |
348.07 g/mol |
IUPAC-Name |
8,8,9,9-tetradeuterio-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dibromide |
InChI |
InChI=1S/C12H12N2.2BrH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;/h1-8H,9-10H2;2*1H/q+2;;/p-2/i9D2,10D2;; |
InChI-Schlüssel |
ODPOAESBSUKMHD-KBJDMKPDSA-L |
Isomerische SMILES |
[2H]C1(C([N+]2=CC=CC=C2C3=CC=CC=[N+]31)([2H])[2H])[2H].[Br-].[Br-] |
Kanonische SMILES |
C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


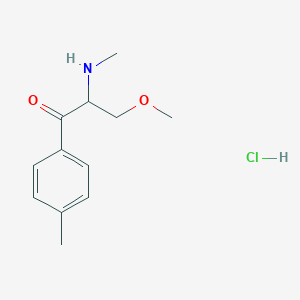

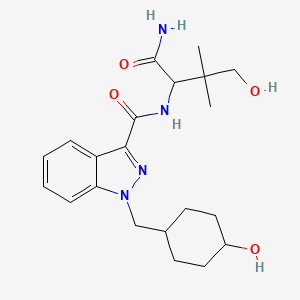
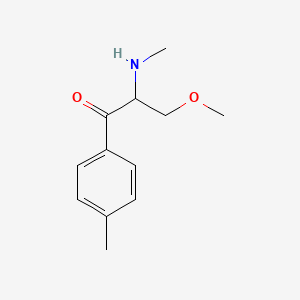
![(6E,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764530.png)
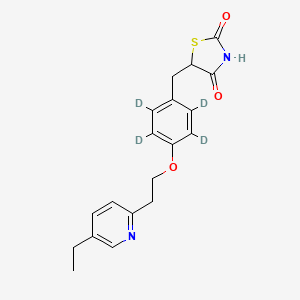
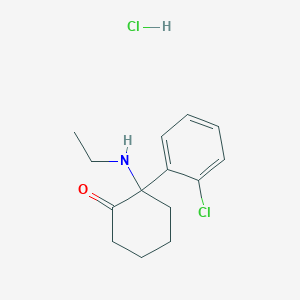
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)
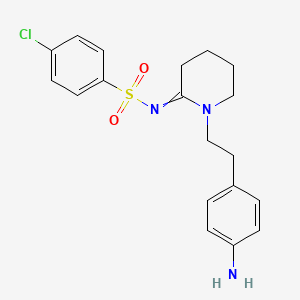

![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B10764579.png)

![(2E,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764589.png)
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride](/img/structure/B10764597.png)
